alpha-CYCLODEXTRIN

Catalog No.
S517941
CAS No.
10016-20-3
M.F
C36H60O30
M. Wt
972.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-CYCLODEXTRIN

CAS Number

10016-20-3

Product Name

alpha-CYCLODEXTRIN

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Molecular Formula

C36H60O30

Molecular Weight

972.8 g/mol

InChI

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

HFHDHCJBZVLPGP-RWMJIURBSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

alpha-cyclodextrin, cyclohexaamylose, cyclomaltohexaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

Description

The exact mass of the compound Alfadex is 972.3169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269470. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - alpha-Cyclodextrins - Supplementary Records. It belongs to the ontological category of cyclodextrin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

What is Alfadex?

Alfadex is a medication containing limaprost alfadex, a derivative of prostaglandin E1 (PGE1). PGE1 is a naturally occurring lipid molecule involved in various physiological processes, including vasodilation (blood vessel widening), platelet aggregation inhibition (preventing blood clots), and cytoprotection (protection of cells) [].

Potential Therapeutic Applications:

Scientific research has explored Alfadex for its potential therapeutic effects in various conditions:

  • Peripheral arterial disease (PAD)

    PAD is a circulatory disorder affecting blood flow to the legs. Studies have investigated Alfadex's ability to improve walking distance and alleviate pain symptoms in PAD patients.

  • Raynaud's disease

    This condition causes finger and toe numbness due to blood vessel narrowing. Research suggests Alfadex might improve blood flow and reduce symptoms in Raynaud's disease [].

  • Wound healing

    Studies have explored Alfadex's potential to promote wound healing by stimulating blood flow and cell growth [].

Research Focus:

  • Mechanism of action

    Researchers are investigating how Alfadex interacts with cellular receptors and signaling pathways to exert its vasodilatory and cytoprotective effects [].

  • Cellular effects

    Studies are examining Alfadex's impact on endothelial cells (lining blood vessels), smooth muscle cells (regulating blood flow), and platelets (involved in clotting) [].

  • Organ effects

    Research is exploring Alfadex's influence on blood flow dynamics in various organs, particularly the heart, kidneys, and limbs [].

Alpha-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α-(1,4) glycosidic bonds. It is characterized by its unique toroidal structure, which forms a hydrophobic cavity capable of encapsulating various organic molecules. This property allows alpha-cyclodextrin to function as an effective host in host-guest chemistry, facilitating the formation of inclusion complexes with a variety of guest molecules, including drugs and food additives. Alpha-cyclodextrin is generally tasteless, odorless, and thermally stable up to 200 °C, making it suitable for various applications in pharmaceuticals and food industries .

The primary mechanism of action of α-CD in drug delivery involves inclusion complex formation. The hydrophobic cavity of α-CD encapsulates the drug molecule, improving its aqueous solubility and potentially altering its release profile [, ].

  • Generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for specific food applications [].
  • Excessive intake may cause gastrointestinal discomfort [].
Primarily through its ability to form inclusion complexes. The encapsulation of guest molecules can enhance their solubility and stability. For instance, alpha-cyclodextrin can catalyze organic reactions by providing a microenvironment that stabilizes transition states or intermediates. Studies have shown that alpha-cyclodextrin can facilitate oxidation reactions and other transformations by acting as a catalyst or stabilizing agent .

Alpha-cyclodextrin exhibits notable biological activities, including enhancing the solubility and bioavailability of poorly soluble drugs. Its hydrophilic exterior and hydrophobic cavity allow it to interact with various biological molecules, which can improve drug delivery systems. Furthermore, alpha-cyclodextrin has been studied for its potential use in encapsulating flavors and fragrances in the food industry, thereby improving product stability and sensory properties .

The synthesis of alpha-cyclodextrin typically involves the enzymatic conversion of starch using cyclodextrin glycosyltransferase. This process begins with the liquefaction of starch via heat treatment or α-amylase treatment, followed by the addition of cyclodextrin glycosyltransferase to produce a mixture rich in cyclodextrins. Specific conditions can be manipulated to favor the production of alpha-cyclodextrin over other types . Alternative methods may include chemical modifications or derivatizations to enhance its properties for specific applications.

Alpha-Cyclodextrin6SmallModerateDrug delivery, food stabilizationBeta-Cyclodextrin7MediumHighDrug delivery, chromatographyGamma-Cyclodextrin8LargeVery highDrug delivery, flavor encapsulation

Uniqueness: Alpha-cyclodextrin's smaller cavity size makes it particularly suited for encapsulating smaller hydrophobic molecules compared to beta- and gamma-cyclodextrins, which are better for larger molecules due to their larger cavities .

Studies on interaction dynamics between alpha-cyclodextrin and various guest molecules reveal that the size and polarity of the guest significantly influence complex formation. The binding strength varies based on the compatibility of the guest molecule with the hydrophobic cavity of alpha-cyclodextrin. Research indicates that smaller, less polar molecules tend to form more stable complexes compared to larger or more polar ones . Additionally, pH and temperature can affect the stability of these complexes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexagonal plates or blade-shaped needles. (NTP, 1992)
Dry Powder
Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS]

XLogP3

-12.9

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

18

Exact Mass

972.31694049 g/mol

Monoisotopic Mass

972.31694049 g/mol

Heavy Atom Count

66

Appearance

Solid powder

Melting Point

532 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1LH97KTRM

Related CAS

90320-92-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 72 of 76 companies (only ~ 5.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10016-20-3

Wikipedia

Alpha-Cyclodextrin

Use Classification

THICKENER; -> JECFA Functional Classes
Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
.alpha.-Cyclodextrin: ACTIVE

Dates

Modify: 2023-08-15
1: Uesawa M, Muroi K, Ozawa K. Plasmapheresis-refractory transplantation-associated thrombotic microangiopathy successfully treated with pravastatin and limaprost alfadex. Ther Apher Dial. 2013 Aug;17(4):462-3. doi: 10.1111/1744-9987.12015. Epub 2013 Feb 17. PubMed PMID: 23931890.
2: Inoue Y, Sekiya N, Katayama K, Narutaki S, Yamamoto M, Iohara D, Hirayama F, Uekama K. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Chem Pharm Bull (Tokyo). 2014;62(8):786-92. Epub 2014 May 23. PubMed PMID: 24859193.
3: Kanchiku T, Imajo Y, Suzuki H, Yoshida Y, Taguchi T, Tominaga T, Toyoda K. Comparisons on efficacy of elcatonin and limaprost alfadex in patients with lumbar spinal stenosis and concurrent osteoporosis: a preliminary study using a crossover design. Asian Spine J. 2014 Aug;8(4):469-75. doi: 10.4184/asj.2014.8.4.469. Epub 2014 Aug 19. PubMed PMID: 25187864; PubMed Central PMCID: PMC4149990.
4: Inoue A, Sawada Y, Ohmori S, Omoto D, Haruyama S, Yoshioka M, Nishio D, Nakamura M. Lichenoid Drug Eruption Caused by Limaprost Alfadex. Acta Derm Venereol. 2016 Nov 2;96(7):997-998. doi: 10.2340/00015555-2435. PubMed PMID: 27068583.
5: Onda A, Kikuchi S, Yabuki S, Otani K, Nikaido T, Watanabe K, Konno S. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Eur Spine J. 2013 Apr;22(4):794-801. doi: 10.1007/s00586-012-2551-1. Epub 2012 Oct 23. PubMed PMID: 23090093; PubMed Central PMCID: PMC3631040.
6: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex (EDEX/VIRIDAL) is effective and safe in patients with erectile dysfunction after failing sildenafil (Viagra). Urology. 2000 Apr;55(4):477-80. PubMed PMID: 10736486.
7: Kurokawa R, Nagayama E, Murata H, Kim P. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976). 2011 May 15;36(11):865-9. doi: 10.1097/BRS.0b013e3181e878a1. PubMed PMID: 21192291.
8: Koshitani T, Kodama T, Sato H, Takaaki J, Imamura Y, Kato K, Wakabayashi N, Tokita K, Mitsufuji S. A synthetic prostaglandin E1 analog, alprostadil alfadex, relaxes sphincter of Oddi in humans. Dig Dis Sci. 2002 Jan;47(1):152-6. PubMed PMID: 11837717.
9: Porst H, Buvat J, Meuleman E, Michal V, Wagner G. Intracavernous Alprostadil Alfadex--an effective and well tolerated treatment for erectile dysfunction. Results of a long-term European study. Int J Impot Res. 1998 Dec;10(4):225-31. PubMed PMID: 9884918.
10: Goldstein I, Auerbach S, Padma-Nathan H, Rajfer J, Fitch W, Schmitt L. Axial penile rigidity as primary efficacy outcome during multi-institutional in-office dose titration clinical trials with alprostadil alfadex in patients with erectile dysfunction. Alprostadil Alfadex Study Group. Int J Impot Res. 2000 Aug;12(4):205-11. PubMed PMID: 11079361.
11: Sugiyama N, Sasayama D, Amano N. Massive epistaxis and subconjunctival hemorrhage due to combination of paroxetine and limaprost alfadex: a case report. Prim Care Companion J Clin Psychiatry. 2007;9(3):240-1. PubMed PMID: 17632667; PubMed Central PMCID: PMC1911174.
12: Uematsu T, Umemura K, Nakano M, Kosuge K, Nakashima M. Pharmacokinetics of intravenous ataprost alfadex, a new prostaglandin I2 analog in healthy volunteers. Int J Clin Pharmacol Ther Toxicol. 1993 Aug;31(8):373-5. PubMed PMID: 8225681.
13: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex is more efficacious, better tolerated, and preferred over intraurethral alprostadil plus optional actis: a comparative, randomized, crossover, multicenter study. Urology. 2000 Jan;55(1):109-13. PubMed PMID: 10654905.
14: Nakade S, Komaba J, Ohno T, Kitagawa J, Furukawa K, Miyata Y. Bioequivalence study of two limaprost alfadex 5 microg tablets in healthy subjects: moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). Int J Clin Pharmacol Ther. 2008 Jan;46(1):42-7. PubMed PMID: 18218297.
15: Chuai M, Ogata T, Morino T, Okumura H, Yamamoto H, Schubert P. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release. J Orthop Res. 2002 Nov;20(6):1246-52. PubMed PMID: 12472236.
16: Sugawara T, Hirano Y, Higashiyama N, Mizoi K. Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis. Spine (Phila Pa 1976). 2009 Mar 15;34(6):551-5. doi: 10.1097/BRS.0b013e31819a84ec. PubMed PMID: 19282734.
17: Conde Redondo C, Herreros Rodríguez V, Rodríguez-Toves LA, Estabanez Zarranz J, Martínez Sagarra JM, Vaquero C. [Glomerular morphologic protection after acute ischemia through the administration of Surgiran: (PGE1 and Alfadex, glucose cyclic oligomer). Morphometric study]. Arch Esp Urol. 2002 Apr;55(3):241-50. Spanish. PubMed PMID: 12068755.
18: Park YS, Park JH, Kim SH, Lee MH, Lee YS, Yang SC, Kang JS. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Clin Appl Thromb Hemost. 2010 Jun;16(3):326-33. doi: 10.1177/1076029609334125. Epub 2009 Oct 13. PubMed PMID: 19825922.
19: Zhao HP, Xiang BR. Discontinued cardiovascular drugs in 2013 and 2014. Expert Opin Investig Drugs. 2015;24(8):1083-92. doi: 10.1517/13543784.2015.1051619. PubMed PMID: 26162717.
20: Inoue Y, Sekiya N, Yamamoto M, Iohara D, Hirayama F, Uekama K. Formation of the ternary inclusion complex of limaprost with α- and β-cyclodextrins in aqueous solution. Chem Pharm Bull (Tokyo). 2015;63(5):318-25. doi: 10.1248/cpb.c14-00733. PubMed PMID: 25948325.

Explore Compound Types